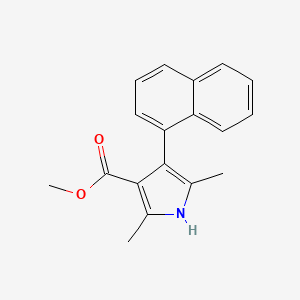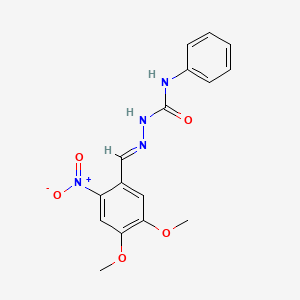
methyl 2,5-dimethyl-4-(1-naphthyl)-1H-pyrrole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to methyl 2,5-dimethyl-4-(1-naphthyl)-1H-pyrrole-3-carboxylate often involves cyclization reactions, condensation with various reagents, and specific functional group transformations. For instance, related pyrrole derivatives have been synthesized through reactions like the Knorr synthesis, involving cyclization and subsequent modifications to introduce specific substituents (Hublikar et al., 2019).
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is characterized using techniques like NMR, UV-Vis, FT-IR, and Mass spectroscopy. Density Functional Theory (DFT) calculations, including B3LYP functional and basis sets like 6-31G(d,p), are employed to evaluate the structure, electronic transitions, and vibrational modes. For example, a related compound, ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate, was extensively analyzed to understand its molecular configuration and interactions (Singh et al., 2013).
Chemical Reactions and Properties
Pyrrole derivatives undergo various chemical reactions, including condensation, hydrogen bonding interactions, and dimer formation. The nature and strength of these interactions, such as heteronuclear hydrogen bonding, can be analyzed through topological parameters in Bader's 'Atoms in molecules' AIM theory. The synthesis and reactions often lead to the formation of dimers or other complex structures, which are stabilized through multiple interactions, as observed in compounds like ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate (Singh et al., 2013).
Physical Properties Analysis
The physical properties of such compounds, including their thermodynamic parameters, are determined through spectroscopic data and quantum chemical calculations. The formation of these compounds is generally exothermic and spontaneous at room temperature. Vibrational analysis helps in understanding the molecular interactions, especially the formation of dimers in the solid state through hydrogen bonding (Singh et al., 2013).
Chemical Properties Analysis
The chemical reactivity and stability of pyrrole derivatives are influenced by their molecular structure and the presence of functional groups. Reactivity descriptors such as Fukui functions and electrophilicity indices are calculated to identify reactive sites within the molecule. These compounds exhibit a range of chemical behaviors, including the ability to form stable dimers through specific interactions, which are crucial for their potential applications in various fields (Rawat & Singh, 2014).
Wissenschaftliche Forschungsanwendungen
Synthesis and Catalysis
Methyl 2,5-dimethyl-4-(1-naphthyl)-1H-pyrrole-3-carboxylate is involved in the synthesis and optical resolution of axially dissymmetric pyrroles. These compounds have shown effectiveness as catalysts for enantioselective addition reactions, such as the addition of diethylzinc to aromatic aldehydes. The synthesis involves creating dissymmetric pyrroles from nitroalkenes and ethyl isocyanoacetate, with optical resolution achieved via crystallization of diastereoisomeric mixtures. The resultant axially dissymmetric pyrocolls catalyze enantioselective additions, demonstrating the compound's utility in stereoselective synthesis processes (Furusho, Tsunoda, & Aida, 1996).
Structural and Spectral Analyses
In-depth studies on the molecular structure, spectroscopic properties, and reactivity descriptors of related pyrrole compounds have been conducted. These studies involve quantum chemical calculations, including density functional theory (DFT) and "atoms in molecules" (AIM) theory, to evaluate the formation, thermodynamic parameters, and vibrational analyses of the compounds. Such research provides valuable insights into the compound's chemical behavior, including its electrophilicity, resonance-assisted hydrogen bonding, and potential as an electrophile in various reactions (Singh et al., 2013).
Antimicrobial Applications
A novel series of pyrrole derivatives, including methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate, has been synthesized and evaluated for in vitro antimicrobial activities. The synthesis involves cyclization, hydrolysis, decarboxylation, and formylation reactions. These compounds have shown promising antibacterial and antifungal activities, attributed to the presence of the heterocyclic ring in their structure. The introduction of a methoxy group into the structure further enhances their antimicrobial efficacy, making them significant templates for the design of new antimicrobial agents (Hublikar et al., 2019).
Cytotoxic Activity for Cancer Research
The compound's derivatives have been evaluated for cytotoxic activities against various cancer cell lines. Research in this area focuses on the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines and their testing for growth inhibitory properties. Most of these derivatives exhibit potent cytotoxic effects, with some displaying IC50 values less than 10 nM. This research indicates the potential of this compound derivatives in developing new cancer therapies (Deady et al., 2003).
Eigenschaften
IUPAC Name |
methyl 2,5-dimethyl-4-naphthalen-1-yl-1H-pyrrole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-11-16(17(12(2)19-11)18(20)21-3)15-10-6-8-13-7-4-5-9-14(13)15/h4-10,19H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIBGPGLDYFPFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1)C)C(=O)OC)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R*,4R*)-4-ethyl-1-[4-(4H-1,2,4-triazol-4-yl)benzoyl]piperidine-3,4-diol](/img/structure/B5601638.png)
![N-[(1R)-1,2-dimethylpropyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5601645.png)
![methyl 2,4-dimethyl-5-oxo-5H-chromeno[3,4-c]pyridine-1-carboxylate](/img/structure/B5601651.png)
![N-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-2-(1,3-benzoxazol-2-ylthio)acetamide](/img/structure/B5601652.png)
![3,5,7-trimethyl-2-{[3-(3-methylphenoxy)-1-azetidinyl]carbonyl}-1H-indole](/img/structure/B5601659.png)
![(1S*,5R*)-3-(1,3-benzothiazol-2-yl)-6-benzyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5601661.png)
![2-ethoxy-4-{2-[(4-iodophenoxy)acetyl]carbonohydrazonoyl}phenyl 2-chlorobenzoate](/img/structure/B5601679.png)
![N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-N-(pyridin-4-ylmethyl)-1H-imidazole-5-carboxamide](/img/structure/B5601684.png)
![4-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5601692.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(2-furylmethylene)acetohydrazide](/img/structure/B5601727.png)
![ethyl 2-({[(3-chlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5601733.png)
![4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-1,4-oxazepan-6-ol](/img/structure/B5601735.png)

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B5601739.png)